Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol
Technical Monograph: (S)-3-Amino-3-(p-tolyl)propan-1-ol
This technical guide details the properties, synthesis, and application of (S)-3-Amino-3-(p-tolyl)propan-1-ol , a privileged chiral scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.
[1]
Chemical Identity & Core Specifications
This compound represents a specific class of
| Parameter | Technical Specification |
| Chemical Name | (S)-3-Amino-3-(p-tolyl)propan-1-ol |
| CAS Number | 1213645-36-3 (Free Base) 1391438-22-4 (Hydrochloride Salt) |
| Synonyms | (S)-3-Amino-3-(4-methylphenyl)propan-1-ol; (S)- |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C3 (S-configuration) |
| Physical State | Viscous oil or low-melting solid (typically white to off-white) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Strategic Significance in Drug Discovery
The 3-amino-3-arylpropan-1-ol motif is the pharmacophoric core of several blockbuster neuropsychiatric drugs. By modifying the aryl ring (in this case, p-tolyl), researchers modulate the binding affinity for monoamine transporters (SERT, NET, DAT).[1]
-
Pharmacophore Logic: The hydroxyl group at C1 serves as a handle for etherification (creating the aryloxy linkage seen in Atomoxetine or Nisoxetine ), while the chiral amine at C3 dictates receptor selectivity.[1]
-
Structure-Activity Relationship (SAR): The p-methyl group acts as a lipophilic probe, often enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted phenyl analog.
Synthetic Methodologies
Two primary routes are employed to access high-enantiopurity (S)-3-Amino-3-(p-tolyl)propan-1-ol. The Reduction Route is preferred for laboratory scale, while Enzymatic Resolution is scalable for industrial production.[1]
Route A: Reduction of (S)-
-(p-Tolyl)alanine (The "Chiral Pool" Approach)
This method ensures retention of stereochemistry by starting from the corresponding
-
Precursor Synthesis: Condensation of p-methylbenzaldehyde with malonic acid/ammonium acetate yields racemic
-amino acid. -
Resolution: The racemate is resolved using a chiral tartaric acid derivative to isolate (S)-3-amino-3-(p-tolyl)propanoic acid .
-
Chemo-selective Reduction: The carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (BH
DMS) or Lithium Aluminum Hydride (LiAlH ).
Protocol Highlight (Reduction):
Reagents: (S)-Acid (1.0 eq), BH
THF (2.5 eq), THF (anhydrous).Conditions: 0°C addition, reflux for 4–6 hours.
Quench: Careful addition of MeOH followed by 10% HCl to break the amine-borane complex.
Yield: Typically >85% with >98% ee.[1]
Route B: Asymmetric Mannich-Type Reaction
A direct catalytic route using a chiral catalyst to install the amine and aryl group simultaneously.
-
Mechanism: Reaction of p-methylbenzaldehyde with a silyl ketene acetal catalyzed by a chiral Lewis acid, followed by reduction.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the conversion of the aldehyde precursor to the final chiral alcohol, highlighting the critical decision points for stereochemical control.
Caption: Synthesis of (S)-3-Amino-3-(p-tolyl)propan-1-ol via Classical Resolution (Solid) vs. Asymmetric Catalysis (Dashed).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.15 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H) — Characteristic p-tolyl AB system.
-
4.05 (dd, 1H, CH-NH
) — Chiral center methine. -
3.75 (m, 2H, CH
-OH). -
2.32 (s, 3H, Ar-CH
). -
1.85 (m, 2H, CH
-CH).
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 220 nm.[1]
-
Retention: The (S)-enantiomer typically elutes distinctively from the (R)-isomer; racemate injection is required for peak assignment.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]
References
-
ChemBK . 3-Amino-3-(4-methylphenyl)propan-1-ol - Chemical Properties and Applications. Retrieved from
-
ChemScene . (S)-3-Amino-3-(p-tolyl)propanamide (Precursor/Analog Data). Retrieved from
-
BLD Pharm . (S)-3-Amino-3-(p-tolyl)propan-1-ol hydrochloride Product Page. Retrieved from
-
ECHEMI . Supplier Data and CAS Verification for (S)-3-Amino-3-(p-tolyl)propan-1-ol. Retrieved from [1]
-
GuideChem . 3-p-Tolyl-propan-1-ol Derivatives and Synthesis Routes. Retrieved from
